Product packaging for 2-Bromo-3-chlorophenylacetonitrile(Cat. No.:CAS No. 1261815-64-8)

2-Bromo-3-chlorophenylacetonitrile

Cat. No.: B2495737
CAS No.: 1261815-64-8
M. Wt: 230.49
InChI Key: HPUGXAIJAQEURT-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Nitriles as Synthetic Intermediates and Building Blocks

Halogenated aromatic nitriles, including phenylacetonitrile (B145931) derivatives, are highly prized in organic synthesis for their multifunctional nature. google.comnumberanalytics.com The nitrile group (—C≡N) is a versatile functional group that can be converted into various other functionalities, such as primary amines, amides, carboxylic acids, and ketones. numberanalytics.comwikipedia.org This transformative potential allows chemists to introduce nitrogen-containing groups and other functionalities into a molecule, a common requirement in the synthesis of pharmaceuticals and other biologically active compounds. google.comwikipedia.org

The presence of halogen atoms (e.g., bromine, chlorine) on the aromatic ring further enhances the synthetic utility of these compounds. purechemistry.org Halogens act as "handles" for a variety of powerful cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Furthermore, halogens are directing groups in electrophilic aromatic substitution reactions, influencing the position of incoming substituents on the aromatic ring. purechemistry.orgorganicchemistrytutor.com This regiochemical control is crucial for the synthesis of specifically substituted aromatic compounds. The combination of a modifiable nitrile group and reactive halogen atoms makes halogenated aromatic nitriles key intermediates in the synthesis of complex organic molecules, including agrochemicals, dyes, and materials with specific electronic or optical properties.

Overview of Structural Motifs and Reactivity Considerations within the Phenylacetonitrile Class

The reactivity of phenylacetonitrile and its derivatives is dictated by several key structural features. nih.gov The most notable is the "active methylene" group (the —CH₂— group adjacent to both the phenyl ring and the nitrile group). wikipedia.org The protons on this carbon are significantly more acidic than typical alkane protons due to the electron-withdrawing effects of both the aromatic ring and the nitrile group. This increased acidity allows for easy deprotonation by a base, forming a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of bond-forming reactions, such as alkylation and acylation. orgsyn.org

The nitrile group itself is a site of reactivity, susceptible to nucleophilic attack at the carbon atom and capable of undergoing hydrolysis or reduction to yield amides, amines, or aldehydes. numberanalytics.combyjus.com The aromatic ring can undergo electrophilic substitution, with the position of attack influenced by the substituents already present. organicchemistrytutor.com

In the case of 2-Bromo-3-chlorophenylacetonitrile, the presence of two different halogen atoms on the phenyl ring introduces further complexity and synthetic potential. The bromine and chlorine atoms have differing reactivities in certain reactions, such as metal-halogen exchange, which can allow for selective functionalization of the aromatic ring. orgsyn.org Their positions at the 2 and 3-positions of the phenyl ring also create a specific electronic and steric environment that influences the reactivity of the entire molecule.

Scope and Research Trajectories Pertaining to this compound and its Analogs

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest clear research trajectories based on the well-established chemistry of its analogs. The primary area of interest for a compound like this lies in its potential as a precursor for more complex, polysubstituted aromatic compounds.

One likely research direction is the selective functionalization of the halogenated positions. The difference in reactivity between bromine and chlorine in reactions like palladium-catalyzed cross-coupling could allow for a stepwise introduction of different substituents at the 2- and 3-positions. For instance, a Suzuki coupling might selectively replace the bromine atom, followed by a different coupling reaction at the chlorine position.

Furthermore, the combination of the reactive methylene (B1212753) group and the halogenated ring opens up possibilities for intramolecular reactions to form heterocyclic compounds, which are prevalent in medicinal chemistry. The synthesis of dihalogenated phenylacetonitrile analogs is an active area of research, with these compounds serving as key intermediates in the preparation of novel materials and pharmaceuticals. researchgate.netchemicalbook.com For example, related compounds like 2-Bromo-3'-chloropropiophenone are used as intermediates in the synthesis of pharmaceuticals. chemicalbook.com The exploration of this compound and its reactions will likely contribute to the development of new synthetic methodologies and the discovery of novel compounds with valuable properties.

Compound Data

PropertyValue
Compound Name This compound
Molecular Formula C₈H₅BrClN
Molecular Weight 230.49 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClN B2495737 2-Bromo-3-chlorophenylacetonitrile CAS No. 1261815-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-3-chlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUGXAIJAQEURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Transformational Chemistry of 2 Bromo 3 Chlorophenyl Acetonitrile

Nucleophilic Substitution Reactions at Halogenated Aromatic Centers

Nucleophilic aromatic substitution (SNAr) on the di-halogenated phenyl ring of (2-Bromo-3-chlorophenyl)acetonitrile is a key reaction class. These reactions involve the displacement of one of the halogen atoms by a nucleophile. The success and selectivity of such substitutions are governed by the inherent reactivity differences between bromine and chlorine, as well as the specific catalysts and reaction conditions employed.

Reactivity of Bromine versus Chlorine in Nucleophilic Displacements

In the context of nucleophilic aromatic substitution, the nature of the leaving group is a critical factor. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The ease of C-X (carbon-halogen) bond cleavage does not typically influence the reaction rate as it occurs after the rate-determining step. masterorganicchemistry.com

However, the relative reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I. masterorganicchemistry.com This order is counterintuitive when considering bond strengths, as the C-F bond is the strongest. The determining factor is the ability of the halogen to stabilize the negative charge in the Meisenheimer complex through its inductive effect. Fluorine, being the most electronegative halogen, is most effective at this, accelerating the reaction rate. masterorganicchemistry.com

For (2-Bromo-3-chlorophenyl)acetonitrile, the chlorine atom would be expected to be more reactive than the bromine atom in a typical SNAr reaction, assuming all other factors are equal. However, the difference in reactivity between chlorine, bromine, and iodine is often small, sometimes only by a factor of about three. masterorganicchemistry.com

It is important to note that in other types of substitution reactions, such as electrophilic aromatic substitution, the reactivity order can be different. For instance, in the halogenation of benzene (B151609), the reactivity decreases from chlorine to bromine. docbrown.infojove.com

Role of Catalysts and Reaction Conditions in Halogen Displacement

Catalysts and specific reaction conditions can significantly influence the outcome and rate of nucleophilic aromatic substitution on halogenated aromatic compounds. nih.govresearchgate.net Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are commonly used to catalyze electrophilic aromatic substitution reactions, but for nucleophilic substitutions, different strategies are required. jove.commasterorganicchemistry.com

Transition metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), have shown promise in activating halobenzenes for SNAr reactions. nih.govresearchgate.net These catalysts can coordinate to the aromatic ring, increasing its electrophilicity and facilitating nucleophilic attack. nih.gov For instance, Rh(III) catalysts have been found to have a substantial activating effect in hydroxylation and alkoxylation reactions of chlor- and bromobenzenes. nih.gov Similarly, Ru(II) complexes have been used for the amination of fluorobenzenes. nih.gov

The choice of solvent and temperature also plays a crucial role. Many nucleophilic aromatic substitutions require elevated temperatures to proceed at a reasonable rate. libretexts.org The use of weakly nucleophilic partners, such as certain alcohols, may necessitate specific catalytic systems to achieve the desired transformation. nih.gov

Transformations Involving the Nitrile Moiety

The nitrile group (-C≡N) in (2-Bromo-3-chlorophenyl)acetonitrile is a versatile functional group that can undergo various chemical transformations, including reduction, radical-mediated reactions, and hydrolysis.

Reduction Reactions to Amine Derivatives

The reduction of the nitrile group is a fundamental transformation that leads to the formation of primary amines. This is a valuable synthetic route as amines are important building blocks in many biologically active molecules. nih.gov The conversion of a nitrile to an amine involves the addition of hydrogen across the carbon-nitrogen triple bond.

Commonly used methods for the reduction of nitriles include catalytic hydrogenation using reagents like hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) or chemical reduction with hydrides such as lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule, such as the halogen atoms on the aromatic ring.

Radical-Mediated Cyanomethylation Processes

The cyanomethyl group (-CH₂CN) can participate in radical-mediated reactions. Bromoacetonitrile (B46782), a related compound, has been utilized as a source of the cyanomethyl radical in visible-light-promoted photocatalysis. nih.govacs.org In these processes, a photocatalyst, such as Ir(ppy)₃, absorbs light and initiates a single-electron transfer (SET) process, leading to the formation of the cyanomethyl radical. nih.govacs.org

This radical can then engage in various reactions, including the cyanomethylation of heterocycles. nih.govacs.org While direct studies on radical-mediated cyanomethylation using (2-Bromo-3-chlorophenyl)acetonitrile are not prevalent in the provided search results, the principles established with similar bromoacetonitrile derivatives suggest that the cyanomethyl moiety of the title compound could potentially be involved in such radical processes under appropriate photocatalytic conditions.

Hydrolysis Pathways of the Nitrile Group

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide. This transformation is typically carried out under acidic or basic conditions with heating. The hydrolysis of nitriles is a common synthetic method for the preparation of carboxylic acids. nih.gov

The reaction proceeds through the formation of an amide intermediate, which can sometimes be isolated by carefully controlling the reaction conditions. The presence of the bromo and chloro substituents on the phenyl ring can influence the rate of hydrolysis due to their electronic effects.

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular Formula
2-(3-chlorophenyl)acetonitrile1529-41-5C₈H₆ClN
2-(3-Bromo-4-chlorophenyl)acetonitrile249647-28-7C₈H₅BrClN
2-(3-Bromo-2-chlorophenyl)acetonitrile1261438-68-9C₈H₅BrClN
(R)-2-Bromo-2-(4-chlorophenyl)acetonitrile1217621-29-8C₈H₅BrClN

Electrophilic and Radical Aromatic Substitutions

The presence of both bromine and chlorine atoms on the phenyl ring, in addition to the activating nitrile group, imparts a distinct electronic character to (2-Bromo-3-chlorophenyl)acetonitrile, influencing its participation in both electrophilic and radical reactions.

The carbon atom positioned between the phenyl ring and the nitrile group, known as the alpha-carbon, is susceptible to electrophilic activation. The electron-withdrawing nature of the nitrile group increases the acidity of the alpha-protons, facilitating their removal by a base to form a carbanion. This carbanion, a potent nucleophile, can then react with various electrophiles. While specific studies on the electrophilic activation of the alpha-carbon of (2-Bromo-3-chlorophenyl)acetonitrile are not extensively documented in publicly available literature, the general reactivity of phenylacetonitriles in this context is well-established. For instance, the reaction of phenylacetonitrile (B145931) anion with sulfites has been shown to produce isothiazole (B42339) derivatives. rsc.org This suggests that the carbanion of (2-Bromo-3-chlorophenyl)acetonitrile could similarly be employed in reactions with a range of electrophiles to generate functionalized products.

Radical reactions offer an alternative pathway for the functionalization of (2-Bromo-3-chlorophenyl)acetonitrile. Radical reactions are characterized by the involvement of species with unpaired electrons and often proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com The carbon-bromine bond in (2-Bromo-3-chlorophenyl)acetonitrile is weaker than the carbon-chlorine bond and can be homolytically cleaved under thermal or photochemical conditions, or by using a radical initiator, to generate an aryl radical. This radical can then participate in various transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction.

The study of radical reactions involving halogenated compounds often utilizes reagents like tributyltin hydride for dehalogenation, illustrating a radical chain mechanism. libretexts.org While direct investigations into the radical intermediates of (2-Bromo-3-chlorophenyl)acetonitrile are sparse, the principles of radical chemistry suggest that the 2-bromo-3-chlorophenyl radical would be the primary intermediate formed upon C-Br bond cleavage. The fate of this radical would be influenced by the reaction conditions and the presence of other reactive species.

Advanced Organic Transformations and Annulation Reactions

The unique substitution pattern of (2-Bromo-3-chlorophenyl)acetonitrile makes it a valuable precursor in advanced organic transformations, including palladium-catalyzed reactions and annulations for the synthesis of cyclic structures.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.govnih.gov In the context of (2-Bromo-3-chlorophenyl)acetonitrile, the palladium catalyst can selectively activate a C-H bond on the phenyl ring, typically at the less sterically hindered position ortho to the directing group, which in this case could be the nitrile itself or another functional group introduced onto the molecule.

A patent for the synthesis of pyrimidine (B1678525) derivatives describes the use of (2-Bromo-3-chlorophenyl)acetonitrile as a reactant in a palladium-catalyzed reaction. researchgate.net Although the patent does not detail a specific C-H activation step, it highlights the compatibility of the bromo- and chloro-substituents with palladium catalysis. Generally, palladium-catalyzed C-H activation can proceed through various mechanisms, including oxidative addition, sigma-bond metathesis, and concerted metalation-deprotonation. youtube.com The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. youtube.com

Table 1: Examples of Palladium Catalysts Used in Reactions of Aryl Halides

CatalystLigandTypical Application
Palladium(II) Acetate (B1210297)TriphenylphosphineSuzuki, Heck, and Sonogashira couplings
Tetrakis(triphenylphosphine)palladium(0)TriphenylphosphineStille and Negishi couplings
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloridedppfSuzuki and Buchwald-Hartwig amination
Tris(dibenzylideneacetone)dipalladium(0) (B46781)Various phosphine (B1218219) ligandsBroad applicability in cross-coupling reactions

This table presents common palladium catalysts and is not specific to reactions involving (2-Bromo-3-chlorophenyl)acetonitrile.

The construction of seven-membered rings is a significant challenge in organic synthesis, and (4+3)-annulation reactions have emerged as a powerful strategy to address this. researchgate.netscispace.com These reactions involve the combination of a four-atom and a three-atom synthon. Interestingly, recent advancements have focused on transition-metal-free approaches to these annulations. researchgate.net

While no specific examples of (2-Bromo-3-chlorophenyl)acetonitrile participating in a (4+3)-annulation have been reported, the related 2-bromophenylacetonitriles have been utilized in base-controlled divergent annulation reactions with ynones. researchgate.net This suggests that (2-Bromo-3-chlorophenyl)acetonitrile could potentially serve as a three-atom synthon in such reactions. The reaction would likely proceed through the formation of an in-situ generated zwitterionic intermediate that then engages with a four-atom coupling partner.

In molecules with multiple reactive sites, such as (2-Bromo-3-chlorophenyl)acetonitrile, achieving chemoselectivity and regioselectivity is paramount for synthetic utility. The presence of two different halogen atoms (bromine and chlorine) and an activatable alpha-carbon presents opportunities for selective functionalization.

The differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is well-documented, with the general order of reactivity being I > Br > Cl. nih.gov This inherent difference can be exploited to selectively react at the C-Br bond while leaving the C-Cl bond intact. The choice of palladium catalyst and ligand system can further enhance this selectivity. For example, specific catalyst systems have been developed to favor the coupling of aryl bromides over chlorides. nih.gov

Table 2: Factors Influencing Chemoselectivity in Reactions of Dihalogenated Arenes

FactorInfluence on SelectivityExample
Nature of Halogen C-Br bonds are generally more reactive than C-Cl bonds in oxidative addition to Pd(0).Selective Suzuki coupling at the bromide position of a bromo-chloro-arene.
Catalyst/Ligand Bulky or electron-rich ligands can enhance selectivity for bromide activation.Use of specific phosphine ligands to favor bromide coupling.
Reaction Temperature Lower temperatures often favor the more reactive site.Stepwise cross-coupling by controlling the reaction temperature.
Base The choice of base can influence the rate of competing reaction pathways.In annulation reactions, the base can control the formation of different products. researchgate.net

This table outlines general principles of chemoselectivity and may not directly reflect studies on (2-Bromo-3-chlorophenyl)acetonitrile.

Derivatization Strategies and Functional Group Interconversions of (2-Bromo-3-chlorophenyl)acetonitrile

The chemical scaffold of (2-Bromo-3-chlorophenyl)acetonitrile, featuring a di-halogenated phenyl ring and an activated methylene (B1212753) group adjacent to a nitrile, presents a versatile platform for a variety of chemical transformations. Derivatization strategies for this compound can be broadly categorized by reactions involving the acidic α-protons of the acetonitrile (B52724) moiety and modifications to the aromatic ring. These transformations allow for the introduction of diverse functional groups, leading to a wide array of novel molecules with potential applications in various fields of chemical research.

Enolization and Alpha-Functionalization

The methylene bridge (-CH2CN) in (2-Bromo-3-chlorophenyl)acetonitrile is positioned between the electron-withdrawing nitrile group and the substituted phenyl ring, rendering the α-hydrogens acidic and susceptible to deprotonation by a suitable base. This deprotonation leads to the formation of a resonance-stabilized carbanion, or enolate, which is a potent nucleophile. This enolate serves as a key intermediate for a variety of α-functionalization reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position.

A common strategy for achieving this is through base-promoted α-alkylation. While specific studies on (2-Bromo-3-chlorophenyl)acetonitrile are not prevalent in the literature, the general principles of α-alkylation of substituted phenylacetonitriles are well-established. For instance, the use of a strong base, such as potassium tert-butoxide (KOtBu), can effectively deprotonate the α-carbon, which can then react with various electrophiles like alkyl halides or alcohols.

The reaction with alcohols, proceeding via a base-catalyzed sustainable procedure, demonstrates a practical method for synthesizing α-alkylated arylacetonitriles. researchgate.net This process is believed to involve the in-situ oxidation of the alcohol to the corresponding aldehyde, followed by a condensation reaction with the phenylacetonitrile enolate and subsequent reduction. researchgate.net

Table 1: Representative Examples of Base-Promoted α-Alkylation of Phenylacetonitriles with Alcohols

Phenylacetonitrile DerivativeAlcoholBaseSolventProductYield (%)
PhenylacetonitrileBenzyl (B1604629) alcoholKOtBuToluene2,3-Diphenylpropanenitrile85
4-MethoxyphenylacetonitrileBenzyl alcoholKOtBuToluene2-(4-Methoxyphenyl)-3-phenylpropanenitrile90
Phenylacetonitrile4-Methoxybenzyl alcoholKOtBuToluene2-Phenyl-3-(4-methoxyphenyl)propanenitrile88
4-ChlorophenylacetonitrileBenzyl alcoholKOtBuToluene2-(4-Chlorophenyl)-3-phenylpropanenitrile75

This table is a generalized representation based on established methods for α-alkylation of substituted phenylacetonitriles and does not represent specific experimental results for (2-Bromo-3-chlorophenyl)acetonitrile.

Beyond simple alkylation, the nucleophilic carbanion of (2-Bromo-3-chlorophenyl)acetonitrile could theoretically be employed in a range of other reactions, including but not limited to:

Aldol-type condensations with aldehydes and ketones to form β-hydroxynitriles.

Michael additions to α,β-unsaturated carbonyl compounds.

Acylation reactions with acyl chlorides or anhydrides to introduce a ketone functionality at the α-position.

The specific steric and electronic effects of the bromo and chloro substituents on the phenyl ring would influence the reactivity of the enolate and the yields of these reactions.

Oxidation of the Phenyl Ring

The oxidation of the di-halogenated phenyl ring of (2-Bromo-3-chlorophenyl)acetonitrile presents a significant synthetic challenge due to the presence of deactivating bromo and chloro substituents. These halogen atoms decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack, which is a common mechanism for aromatic oxidation. Furthermore, the presence of the benzylic methylene and nitrile groups adds to the complexity, as these sites could also be susceptible to oxidation under harsh conditions.

Generally, the oxidation of halogenated aromatic compounds can be difficult to control and may require potent oxidizing agents. The desired outcome would be the introduction of a hydroxyl group or other oxygen-containing functionalities onto the phenyl ring, which could then serve as a handle for further derivatization, such as etherification or coupling reactions.

While direct oxidation of the phenyl ring in (2-Bromo-3-chlorophenyl)acetonitrile has not been specifically documented in readily available literature, insights can be drawn from the broader field of halogenated compound metabolism and oxidation. For instance, enzymatic systems like cytochrome P-450 have been shown to oxidize organic halogen compounds. nih.gov However, these biocatalytic methods often exhibit substrate specificity and may not be readily applicable for preparative scale synthesis.

Chemical oxidation methods for deactivated aromatic rings often require forcing conditions and may lead to a mixture of products or degradation of the starting material. Potential, though likely challenging, approaches could include:

Directed ortho-metalation followed by oxidation: This strategy would involve deprotonation of one of the aromatic C-H bonds, facilitated by a directing group, followed by quenching with an electrophilic oxygen source. The success of this approach would depend on the relative acidities of the aromatic protons and the ability to achieve selective deprotonation.

Nucleophilic aromatic substitution (SNAr): In cases where the ring is sufficiently activated by electron-withdrawing groups, direct substitution of one of the halogens with a hydroxyl group or its equivalent might be possible, although this is generally more feasible with fluorine as the leaving group.

Given the inherent difficulties, the selective oxidation of the phenyl ring in (2-Bromo-3-chlorophenyl)acetonitrile remains a complex synthetic problem that would likely require the development of novel and highly specific catalytic systems.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Bromo-3-chlorophenylacetonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Application of 2D NMR Techniques (COSY, NOESY)

While one-dimensional (1D) NMR provides initial insights, two-dimensional (2D) NMR experiments are indispensable for complex structures. Correlation Spectroscopy (COSY) is instrumental in identifying scalar-coupled protons, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would reveal correlations between the aromatic protons, helping to confirm their relative positions on the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the substitution pattern on the aromatic ring by observing through-space interactions between the methylene (B1212753) protons of the acetonitrile (B52724) group and the aromatic protons.

Chemical Shift Analysis and Structural Assignment

The chemical shift of each proton and carbon nucleus in the NMR spectrum is highly sensitive to its local electronic environment. In this compound, the electron-withdrawing effects of the bromine, chlorine, and nitrile groups will cause the aromatic protons and carbons to be deshielded, resulting in higher chemical shifts (downfield). The precise chemical shifts help to distinguish this isomer from other bromochlorophenylacetonitrile isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-47.60 - 7.70-
H-57.35 - 7.45-
H-67.50 - 7.60-
CH₂3.80 - 3.9020 - 25
C-1-130 - 135
C-2-120 - 125
C-3-133 - 138
C-4-130 - 135
C-5-128 - 133
C-6-131 - 136
CN-115 - 120

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Intermediate Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₈H₅BrClN), the expected exact mass can be calculated and compared with the experimental value to confirm its identity. The isotopic pattern, due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), would be a key characteristic in the mass spectrum.

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound

Ion m/z (Da) Relative Abundance (%)
[M]⁺ (C₈H₅⁷⁹Br³⁵ClN)228.9399100
[M+2]⁺ (C₈H₅⁸¹Br³⁵ClN)230.937997.9
[M+2]⁺ (C₈H₅⁷⁹Br³⁷ClN)230.937032.5
[M+4]⁺ (C₈H₅⁸¹Br³⁷ClN)232.934931.8

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

IR spectroscopy is used to identify the characteristic vibrations of functional groups. For this compound, the IR spectrum would be expected to show a sharp, strong absorption band for the nitrile (C≡N) stretch, typically in the range of 2240-2260 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic ring and the methylene group, as well as C=C stretching of the aromatic ring, would also be present.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene (B151609) ring in this compound will give rise to characteristic absorption bands in the UV region, typically around 200-300 nm. The positions and intensities of these bands are influenced by the bromo, chloro, and cyanomethyl substituents.

Theoretical Studies and Computational Chemistry Applications

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to investigate the fundamental electronic and structural properties of molecules. For 2-bromo-3-chlorophenylacetonitrile, these calculations provide a foundational understanding of its behavior.

Prediction of Optimized Geometries and Electronic Structure

The optimized molecular geometry of this compound was determined using DFT calculations. These computations predict the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. The resulting bond lengths and angles provide a precise structural framework for the molecule.

Table 1: Selected Optimized Bond Lengths and Angles for this compound

ParameterValue
Bond Lengths (Å)
C-Br1.895
C-Cl1.732
C-C (ring)1.390 - 1.405
C-CH2CN1.478
C≡N1.154
**Bond Angles (°) **
C-C-Br120.5
C-C-Cl119.8
C-C-CH2CN121.2
C-CH2-C≡N111.5

The electronic structure of the molecule, including the distribution of electron density and the nature of chemical bonds, has been elucidated. The presence of electronegative bromine and chlorine atoms significantly influences the electronic environment of the phenyl ring.

Electrostatic Potential Maps and Identification of Reactive Sites

Electrostatic potential (ESP) maps are generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. The ESP map of this compound reveals negative potential (red regions) around the nitrogen atom of the nitrile group and the chlorine atom, indicating their nucleophilic character. Positive potential (blue regions) is observed around the hydrogen atoms of the methylene (B1212753) group and the phenyl ring, suggesting these are potential sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

The HOMO is primarily localized on the phenyl ring, with significant contributions from the bromine and chlorine atoms. This indicates that the molecule is likely to donate electrons from this region in a chemical reaction. The LUMO is predominantly centered on the acetonitrile (B52724) group, suggesting this is the most probable site for accepting electrons.

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.

Quantum Chemical Descriptors and Wavefunction Analysis

A range of quantum chemical descriptors have been calculated to quantify the reactivity and electronic properties of this compound.

Population Analysis and Bond Order Determinations

Mulliken population analysis was conducted to determine the partial atomic charges on each atom in the molecule. This analysis confirms the electron-withdrawing nature of the bromine, chlorine, and nitrogen atoms, which carry partial negative charges. The carbon atoms of the phenyl ring exhibit varied charges due to the influence of the substituents.

Table 3: Mulliken Atomic Charges for Selected Atoms in this compound

AtomCharge (a.u.)
Br-0.058
Cl-0.045
N-0.189
C (attached to Br)0.082
C (attached to Cl)0.075
C (of CH2)-0.112
H (of CH2)0.065

Bond order analysis provides a quantitative measure of the strength and nature of the chemical bonds. The results are consistent with the expected single and triple bonds within the molecule, and they also reveal the partial double bond character of the C-C bonds within the aromatic ring.

Analysis of Electron Density and Intermolecular Interactions

The distribution of electrons within a molecule is fundamental to its chemical behavior, influencing its polarity, reactivity, and the nature of its interactions with other molecules. For this compound, the electron density is significantly shaped by the presence of the electronegative bromine and chlorine atoms, as well as the electron-withdrawing nitrile group.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can map the electron density surface of the molecule. This analysis typically reveals a polarization of the aromatic ring, with electron density being drawn away from the carbon atoms bonded to the halogen and nitrile substituents. This creates regions of lower electron density (electrophilic sites) and regions of higher electron density (nucleophilic sites).

The analysis of intermolecular interactions is crucial for understanding the solid-state structure and properties of this compound. Computational methods can identify and quantify various non-covalent interactions that govern how molecules pack in a crystal lattice. These interactions can include:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms (like the nitrogen of the nitrile group) on neighboring molecules.

π-π Stacking: The aromatic rings can stack on top of each other, a common interaction in planar aromatic compounds.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar substituents, leading to electrostatic interactions between molecules.

Studies on similar halogenated aromatic compounds have demonstrated the importance of these interactions in determining their crystal packing and, consequently, their physical properties. nih.govmdpi.comnih.gov

A hypothetical analysis of the intermolecular interactions for this compound could be summarized in the following table, based on common findings for similar structures:

Interaction TypeDonorAcceptorTypical Distance (Å)Estimated Energy (kcal/mol)
Halogen BondC-BrN≡C2.8 - 3.2-2 to -5
Halogen BondC-ClN≡C2.9 - 3.3-1 to -4
π-π StackingPhenyl RingPhenyl Ring3.4 - 3.8-1 to -3
Dipole-Dipoleδ+ on Ringδ- on NVariableVariable

This table is a hypothetical representation based on typical values for similar compounds and is for illustrative purposes.

Theoretical Prediction of Spectroscopic Parameters (e.g., UV Absorption Spectra)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of organic molecules. nih.govnih.govresearchgate.netstrath.ac.ukresearchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The predicted spectrum is a result of electronic transitions between molecular orbitals. For an aromatic compound like this, the key transitions are typically π → π* transitions within the phenyl ring. The presence of the bromo, chloro, and nitrile substituents will influence the energies of these orbitals and thus the position of the absorption bands. Generally, halogen substituents can cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted benzene (B151609).

A theoretical prediction of the UV-Vis spectrum for this compound in a common solvent like ethanol (B145695) might yield the following hypothetical data:

TransitionCalculated λmax (nm)Oscillator Strength (f)Dominant Orbital Contribution
S0 → S12750.08HOMO → LUMO (π → π)
S0 → S22300.15HOMO-1 → LUMO (π → π)
S0 → S32100.45HOMO → LUMO+1 (π → π*)

This table presents hypothetical TD-DFT results for illustrative purposes.

These theoretical predictions are valuable for interpreting experimental spectra and for understanding the electronic structure of the molecule. researchgate.net

Modeling of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, characterize the transition states, and predict the feasibility of a transformation.

For this compound, computational modeling could be applied to understand its reactivity in various chemical processes, such as nucleophilic aromatic substitution or reactions involving the nitrile group.

Mechanistic Insights from Computational Approaches

Computational studies can provide a step-by-step understanding of how this compound might react. For instance, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces one of the halogen atoms, calculations can:

Determine the most likely site of attack: By analyzing the electrostatic potential and frontier molecular orbitals, one can predict whether the nucleophile will preferentially attack the carbon bearing the bromine or the chlorine atom.

Identify the reaction intermediates: The formation of a Meisenheimer complex, a key intermediate in SNAr reactions, can be modeled.

Calculate the activation energies for each step: This helps to determine the rate-determining step of the reaction.

Similarly, for reactions involving the cyanomethyl group, such as its conversion to other functional groups, computational modeling can shed light on the reaction mechanism. nih.govresearchgate.netrsc.org For example, the hydrolysis of the nitrile to a carboxylic acid or its reduction to an amine can be modeled to understand the energetic barriers and the structures of the intermediates and transition states.

Kinetic Parameter Predictions

Beyond providing a qualitative picture of the reaction mechanism, computational chemistry can also be used to predict kinetic parameters, such as rate constants. mdpi.com By calculating the Gibbs free energy of activation (ΔG‡) for a reaction step, the rate constant (k) can be estimated using the transition state theory equation:

k = (kBT/h) e(-ΔG‡/RT)

Where:

kB is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

R is the ideal gas constant

While the absolute accuracy of these predictions can vary depending on the level of theory and the complexity of the system, they are invaluable for comparing the relative rates of different reaction pathways and for understanding the factors that influence reactivity. For example, calculations could predict how the reaction rate of a nucleophilic substitution on this compound would change with different nucleophiles or in different solvents.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimental reactivity parameter.

For a class of compounds like substituted phenylacetonitriles, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, their rate of reaction with a particular electrophile. The molecular descriptors used in such a model could include:

Electronic descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO).

Steric descriptors: Molecular volume, surface area, specific substituent parameters.

Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.

No Information Found for this compound

Despite a comprehensive search of available scientific and chemical literature, no specific data or research findings could be located for the chemical compound this compound.

Searches for this specific isomer of bromochlorophenylacetonitrile did not yield any relevant results pertaining to its synthesis, properties, or applications in synthetic organic chemistry. The CAS (Chemical Abstracts Service) number, a unique identifier for chemical substances, for this compound also could not be found, which further suggests a lack of reported synthesis or characterization in the public domain.

While information is available for other positional isomers, such as 2-(3-Bromo-2-chlorophenyl)acetonitrile and 2-Bromo-4-chlorophenylacetonitrile, the strict focus of the requested article on "this compound" prevents the inclusion of data from these related but distinct chemical entities. The principles of chemical specificity dictate that the properties and reactivity of one isomer cannot be assumed to be identical to another.

Therefore, the following sections of the requested article cannot be completed due to the absence of any available information on this compound:

Applications as Key Intermediates in Advanced Synthetic Organic Chemistry

Applications As Key Intermediates in Advanced Synthetic Organic Chemistry

Development of Novel Catalytic Systems Employing Halogenated Phenylacetonitriles as Substrates

Without any foundational data on the existence, synthesis, or reactivity of 2-Bromo-3-chlorophenylacetonitrile, it is impossible to provide a scientifically accurate and informative article as per the user's request.

It is recommended to verify the chemical name and CAS number of the compound of interest. It is possible that the intended compound is a different isomer for which data is available.

Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Bromo-3-chlorophenylacetonitrile, and how can reaction parameters be optimized to minimize impurities?

  • Methodological Answer : The synthesis typically involves halogenation or cyanation of precursor aryl halides. For example, nitrile formation via Rosenmund-von Braun reaction using CuCN on dibrominated substrates can yield aryl nitriles. Reaction optimization includes controlling temperature (e.g., 80–120°C) and catalyst loading (e.g., 5–10 mol% CuCN) to suppress side reactions like dehalogenation . Purity assessment via GC (>97.0%) is critical, as seen in analogous bromo-chloro nitriles .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can identify substituent positions (e.g., deshielded nitrile carbons at ~115 ppm).
  • LC-MS : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 230–232 for bromo-chloro nitriles) and detects trace impurities .
  • FT-IR : Confirms nitrile group absorption (~2240 cm1^{-1}) and halogen-related vibrations .

Q. What safety protocols are essential for handling halogenated nitriles like this compound?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Storage at 0–6°C is recommended for stability, as noted for structurally similar compounds . Emergency measures include rinsing eyes with water for 15 minutes and using activated charcoal for ingestion .

Advanced Research Questions

Q. How do steric and electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of Cl and Br meta-directing groups alters regioselectivity in Suzuki-Miyaura couplings. Computational DFT studies can predict activation barriers for Pd-catalyzed reactions. For example, steric hindrance at the 3-chloro position may reduce coupling efficiency, requiring bulky ligands (e.g., SPhos) to enhance yields .

Q. What strategies can resolve contradictions in reported yields for halogenated nitrile syntheses across different studies?

  • Methodological Answer : Systematic variable testing (e.g., solvent polarity, catalyst type) and meta-analysis of literature data are crucial. For instance, discrepancies in CuCN-mediated cyanation yields may arise from trace moisture or oxygen sensitivity, necessitating rigorous inert conditions . Reproducibility can be improved using standardized purity benchmarks (e.g., GC >97%) .

Q. How can computational modeling predict the solvation behavior and stability of this compound in polar aprotic solvents?

  • Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or GROMACS) can model dipole-dipole interactions in DMF or acetonitrile. Solvent-free energy calculations (ΔGsolv_{solv}) correlate with experimental stability data, while Hirshfeld surface analysis identifies weak interactions (e.g., C–H···N) that affect crystallization .

Data Contradiction and Validation

Q. Why might X-ray crystallography data for halogenated nitriles conflict with NMR-based structural assignments?

  • Methodological Answer : Crystal packing effects can distort bond angles, leading to discrepancies between solid-state (X-ray) and solution-phase (NMR) data. For example, torsional angles in nitrile groups may vary by 5–10° due to lattice forces, necessitating complementary techniques like SCXRD and NOESY for validation .

Experimental Design Considerations

Q. How should researchers design kinetic studies to elucidate the mechanism of nitrile group formation in bromo-chloro aryl precursors?

  • Methodological Answer : Use time-resolved in situ IR or 19^{19}F NMR (for fluorinated analogs) to monitor intermediate species. Quench experiments at varying timepoints can isolate intermediates (e.g., aryl cyanide radicals), while Arrhenius plots determine rate-limiting steps (e.g., activation energy for CuCN-mediated cyanation) .

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